An In-depth Technical Guide on the Selective Inhibition of KRAS(G12D) by TH-Z827
An In-depth Technical Guide on the Selective Inhibition of KRAS(G12D) by TH-Z827
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of TH-Z827, a selective inhibitor of the KRAS(G12D) mutation. It details the inhibitor's mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.
Core Mechanism of TH-Z827
TH-Z827 is a potent and selective inhibitor that targets the KRAS(G12D) mutant protein. Its mechanism of action is centered on the formation of a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant KRAS protein. This interaction occurs within an induced-fit pocket in the switch-II region of KRAS. A key feature of TH-Z827 and its analogs is the presence of a piperazine moiety, which facilitates the formation of this crucial salt bridge.
Notably, structural and biochemical studies have revealed that TH-Z827 can bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS(G12D)[1]. This is a distinguishing feature compared to some other KRAS inhibitors that preferentially target the inactive state. By binding to KRAS(G12D), TH-Z827 disrupts the interaction between KRAS and its downstream effector proteins, such as CRAF, thereby inhibiting the activation of oncogenic signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for TH-Z827 and its analogs from various biochemical and cellular assays.
Table 1: Inhibitory Activity of TH-Z827 and Related Compounds
| Compound | Assay Type | Target | IC50 (μM) | Reference |
| TH-Z827 | SOS-catalyzed Nucleotide Exchange | KRAS(G12D) | 2.4 | [2][3][4] |
| TH-Z827 | SOS-catalyzed Nucleotide Exchange | KRAS(G12C) | 20 | [5] |
| TH-Z827 | Split-Luciferase Reporter | KRAS(G12D)-CRAF Interaction | 42 | [4][5][6] |
| TH-Z827 | Cell Proliferation | PANC-1 (KRAS G12D) | 4.4 | [4] |
| TH-Z827 | Cell Proliferation | Panc 04.03 (KRAS G12D) | 4.7 | [4] |
| TH-Z835 | SOS-catalyzed Nucleotide Exchange | KRAS(G12D) | 1.6 |
Table 2: Thermodynamic Parameters of Binding to GDP-Bound KRAS(G12D) via Isothermal Titration Calorimetry (ITC)
| Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| TH-Z827 | -7.2 | 2.5 | -9.7 | [7] |
| TH-Z835 | -7.8 | 2.3 | -10.1 | [7] |
| TH-Z837 | -7.0 | 2.1 | -9.1 | [7] |
Signaling Pathways
The KRAS(G12D) mutation leads to constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation and survival[1][8][9]. TH-Z827, by inhibiting KRAS(G12D), leads to a reduction in the phosphorylation of key downstream proteins like ERK and AKT in KRAS(G12D) mutant cancer cell lines[4].
Caption: KRAS(G12D) Signaling Pathway and TH-Z827 Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of TH-Z827 are provided below.
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on KRAS, a reaction catalyzed by the Guanine Nucleotide Exchange Factor (GEF), SOS1.
Caption: Workflow for the SOS-catalyzed Nucleotide Exchange Assay.
Protocol:
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Reagent Preparation:
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Prepare a solution of KRAS(G12D) protein loaded with a fluorescent GDP analog, such as BODIPY-GDP.
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Prepare solutions of SOS1 catalytic domain (SOScat), unlabeled GTP, and the inhibitor TH-Z827 in a suitable assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
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Incubation:
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In a 384-well plate, add KRAS(G12D)-BODIPY-GDP to each well.
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Add serial dilutions of TH-Z827 or a vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
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Initiation of Exchange:
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Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP to each well.
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Data Acquisition:
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Immediately begin monitoring the fluorescence signal (e.g., using a plate reader with appropriate excitation and emission wavelengths for BODIPY) over time. The displacement of BODIPY-GDP by unlabeled GTP results in a decrease in fluorescence.
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Data Analysis:
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Calculate the initial rate of the reaction for each inhibitor concentration.
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Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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ITC directly measures the heat changes that occur upon the binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
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Sample Preparation:
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Express and purify KRAS(G12D) protein.
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Prepare a concentrated solution of TH-Z827.
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Crucially, both the protein and the inhibitor solutions must be in identical, extensively dialyzed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution. Degas both solutions prior to the experiment.
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ITC Experiment Setup:
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Load the KRAS(G12D) protein solution (e.g., 21.5 µM) into the sample cell of the ITC instrument.
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Load the TH-Z827 solution (e.g., 800 µM) into the injection syringe.
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Titration:
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Set the experimental temperature (e.g., 25°C).
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Perform a series of small, sequential injections of TH-Z827 into the sample cell containing KRAS(G12D).
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Record the heat released or absorbed after each injection.
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Data Analysis:
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Integrate the heat flow peaks for each injection.
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Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
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Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).
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This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells.
Protocol:
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Cell Culture:
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Culture KRAS(G12D) mutant pancreatic cancer cell lines (e.g., PANC-1, Panc 04.03) in appropriate media (e.g., DMEM with 10% FBS) and conditions (37°C, 5% CO2).
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Cell Seeding:
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Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
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Inhibitor Treatment:
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Treat the cells with a range of concentrations of TH-Z827 or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
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MTT/MTS Addition:
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Add MTT or MTS reagent to each well and incubate for a period (e.g., 2-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
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Data Acquisition:
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If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
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Data Analysis:
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Normalize the absorbance values to the vehicle-treated control cells.
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Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
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This cell-based assay measures the inhibitory effect of a compound on the protein-protein interaction between KRAS and its effector, CRAF.
Protocol:
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Plasmid Construction and Transfection:
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Construct expression vectors where KRAS(G12D) is fused to one fragment of a split-luciferase enzyme (e.g., N-luc) and the RAS-binding domain (RBD) of CRAF is fused to the complementary fragment (e.g., C-luc).
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Co-transfect these constructs into a suitable cell line, such as HEK293T. An inducible expression system (e.g., doxycycline-inducible) can be used for controlled expression.
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Cell Lysis and Inhibitor Treatment:
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After inducing protein expression, lyse the cells.
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Incubate the cell lysates with various concentrations of TH-Z827 or a vehicle control.
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Luminescence Measurement:
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Add the luciferase substrate (luciferin) to the lysates.
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Measure the luminescence signal using a luminometer. The interaction between KRAS and CRAF brings the two luciferase fragments into proximity, reconstituting the active enzyme and generating a light signal.
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Data Analysis:
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Normalize the luminescence signals to the vehicle-treated control.
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Plot the normalized signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for the disruption of the KRAS-CRAF interaction.
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Conclusion
TH-Z827 represents a significant advancement in the development of targeted therapies for KRAS(G12D)-driven cancers. Its unique mechanism of forming a salt bridge with the mutant Asp12 residue allows for potent and selective inhibition of both the GDP- and GTP-bound forms of the oncoprotein. The comprehensive biochemical and cellular characterization of TH-Z827, as detailed in this guide, provides a solid foundation for its further preclinical and clinical development. The experimental protocols outlined herein serve as a valuable resource for researchers in the field of KRAS-targeted drug discovery.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aurorabiolabs.com [aurorabiolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of RAS and drug induced homo- and heterodimerization of RAF and KSR1 proteins in living cells using split Nanoluc luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
